molecular formula C10H10O2S2 B1297560 Bis(2-methyl-3-furyl)disulfide CAS No. 28588-75-2

Bis(2-methyl-3-furyl)disulfide

Cat. No. B1297560
CAS RN: 28588-75-2
M. Wt: 226.3 g/mol
InChI Key: OHDFENKFSKIFBJ-UHFFFAOYSA-N
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Description

Bis(2-methyl-3-furyl)disulfide is a volatile sulfur compound that is a key contributor to the meat-like aroma in cooked meat . It is a member of the class of furans that is disulfane in which both hydrogen’s are substituted by 2-methylfuran-3-yl groups .


Synthesis Analysis

A wide range of 2-methyl-3-furyl sulfide derivatives were synthesized by reactions of 2-methyl-3-furyl disulfide with cyclic ethers, amides, ketones, and epoxides . The synthesis process involves a mixture of bis (2-methyl-3-furyl)disulfide, NaBH4, compounds, and ethanol .


Molecular Structure Analysis

The molecular formula of Bis(2-methyl-3-furyl)disulfide is C10H10O2S2 . The molecular weight is 226.32 . The IUPAC Standard InChIKey is ZZONAHHQTRFZLU-UHFFFAOYSA-N .


Chemical Reactions Analysis

Bis(2-methyl-3-furyl)disulfide has an overall roasty, meat-like, sulfur-like odor . This compound showed the highest flavor dilution factors among the 29 odor-active volatiles prepared from thermally treated cystine/ribose solution .


Physical And Chemical Properties Analysis

Bis(2-methyl-3-furyl)disulfide has a boiling point of 280°C . The refractive index is 1.572-1.583 . The density is 1.211 g/cm3 .

Safety And Hazards

Bis(2-methyl-3-furyl)disulfide is harmful if swallowed and causes skin irritation and serious eye damage . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound .

properties

IUPAC Name

2-methyl-3-[(2-methylfuran-3-yl)disulfanyl]furan
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2S2/c1-7-9(3-5-11-7)13-14-10-4-6-12-8(10)2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHDFENKFSKIFBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)SSC2=C(OC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9047673
Record name Bis(2-methyl-3-furyl)disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9047673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; roast, meaty aroma
Record name bis(2-Methyl-3-furyl) disulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/998/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

277.00 to 280.00 °C. @ 760.00 mm Hg
Record name 3,3'-Dithiobis[2-methylfuran]
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040201
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water,soluble in organic solvents, Miscible at room temperature (in ethanol)
Record name bis(2-Methyl-3-furyl) disulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/998/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.146-1.154
Record name bis(2-Methyl-3-furyl) disulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/998/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Bis(2-methyl-3-furyl)disulfide

CAS RN

28588-75-2
Record name Bis(2-methyl-3-furyl) disulfide
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Record name Bis(2-methyl-3-furyl) disulfide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Furan, 3,3'-dithiobis[2-methyl-
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Record name Bis(2-methyl-3-furyl)disulfide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3'-dithiobis[2-methylfuran]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.617
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Record name BIS(2-METHYL-3-FURYL) DISULFIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1AN38V6MA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3,3'-Dithiobis[2-methylfuran]
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040201
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

The thiol produced in Example III is oxidized under mild conditions by dissolving 5 g of the thiol in 100 cc of hexane. The solution is placed in a 250 cc flask equipped with a sparger supplied by an air source, a stirrer, and a heater. Air is bubbled in at room temperature at a rate of 20 ml/minute during 20 hours. Solvent is replaced as required in order to maintain the original volume of solution. At the end of the reaction period the solvent is flash-evaporated and the resulting mixture is purified by column chromatography to yield 3 g of bis(2-methyl-3-furyl) disulfide.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
thiol
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
365
Citations
RG Buttery, WF Haddon, RM Seifert… - Journal of Agricultural …, 1984 - ACS Publications
A potent odor fraction, previously isolated as a single packed column GLC peak from the products of the UVirradiation of thiamin hydrochloride (and shown to be predominantly 2, 3-(…
Number of citations: 96 pubs.acs.org
Y Xi, M Yu, R Cao, X Li, X Zeng, J Li - Food Chemistry, 2024 - Elsevier
The interactions between mucin and aroma compounds have been shown to affect aroma perception. This study aimed to investigate the binding behavior between mucin and bis(2-…
Number of citations: 3 www.sciencedirect.com
J Xie, B Liao, H Zhu, Y Yu, RY Tang - RSC advances, 2021 - pubs.rsc.org
Foodborne microbial infestation seriously threatens food security, and the development of low-risk food preservatives is highly needed in food production. For discovering novel flavor …
Number of citations: 3 pubs.rsc.org
GL Zhang, Y Liang, JY Zhu, Q Jia, WQ Gan, LM Sun… - Food chemistry, 2015 - Elsevier
Antiproliferative effects of 15 sulfides were investigated in human leukemia Jurkat cells. Treatment with 5–50 μM of nine monosulfides and two linear disulfides did not induce DNA …
Number of citations: 18 www.sciencedirect.com
EFSA Panel on Additives and Products or … - EFSA …, 2016 - Wiley Online Library
Following a request from the European Commission, the EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP) was asked to deliver a scientific opinion …
Number of citations: 3 efsa.onlinelibrary.wiley.com
Z Zhang, B Wang, Y Cao - Journal of Agricultural and Food …, 2023 - ACS Publications
The effect of Maillard reaction products derived from cysteine on dimethyl disulfide (DMDS) and dimethyl trisulfide (DMTS) was evaluated in the ternary mixture (methionine, cysteine, …
Number of citations: 3 pubs.acs.org
C Thomas, F Mercier, P Tournayre, JL Martin… - Food chemistry, 2014 - Elsevier
The aim of this work was to identify and gain further knowledge on the origin of sulfur compounds present in the volatile fraction of cooked ham, and on their role in the aroma of this …
Number of citations: 51 www.sciencedirect.com
C Hogstrand - EFSA Journal, 2016 - kclpure.kcl.ac.uk
Following a request from the European Commission, the EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP) was asked to deliver a scientific opinion …
Number of citations: 3 kclpure.kcl.ac.uk
J Ruther, W Baltes - Journal of Agricultural and Food Chemistry, 1994 - ACS Publications
The volatilesof eight commercially availablemeat flavorings were enriched by dynamic headspace extraction. The resulting aroma extracts were analyzed by high-resolution gas …
Number of citations: 23 pubs.acs.org
T Hofmann, P Schieberle, W Grosch - Journal of Agricultural and …, 1996 - ACS Publications
Dilute ethereal solutions of mercaptoacetone (MA), 2-mercapto-3-butanone (MB), 3-mercapto-2-pentanone (MP), 2-methyl-3-furanthiol (MFT), and 2-furfurylthiol (FFT), either alone or in …
Number of citations: 119 pubs.acs.org

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